N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
Description
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SWNODYXBFHSYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-Methyl-1,3-thiazol-2-amine
The primary synthetic route involves the acylation of 4-methyl-1,3-thiazol-2-amine with oxolane-2-carbonyl chloride. This method mirrors protocols described for analogous thiazole-carboxamide systems.
Procedure :
-
Activation of Carboxylic Acid : Oxolane-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form oxolane-2-carbonyl chloride.
-
Amide Coupling : The acyl chloride is reacted with 4-methyl-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12–16 hours.
Key Reaction :
Yield : 68–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Coupling Agents
To avoid handling corrosive acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed.
Procedure :
-
In-Situ Activation : Oxolane-2-carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in dimethylformamide (DMF) at 0°C.
-
Amine Addition : 4-Methyl-1,3-thiazol-2-amine (1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
Work-Up : The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol/water.
Advantages :
-
Higher functional group tolerance.
-
Reduced risk of racemization.
Industrial-Scale Production Considerations
Solvent and Temperature Optimization
Industrial protocols prioritize cost-effectiveness and safety:
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
-
Solid Dispersion Methods : To enhance bioavailability, the compound is co-processed with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) in a 1:1–1:2.3 ratio.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Acyl Chloride Coupling | Et₃N, THF, 25°C, 12–16h | 68–75% | >98% | |
| EDC/HOBt-Mediated Coupling | DMF, 25°C, 24h | 72–80% | >99% | |
| Industrial-Scale Process | Toluene, 40–50°C, 8h | 85% | >99.5% |
Mechanistic Insights and Side Reactions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies and Findings:
- Thiazole-Pyridine Hybrids: A study demonstrated that thiazole-pyridine hybrids exhibited significant anticancer activity against several cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). One hybrid showed an IC50 value of 5.71 μM, outperforming standard drugs like 5-fluorouracil .
- Mechanism of Action: The anticancer mechanism is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is critical for cancer cell division .
Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant activity.
Research Insights:
- Novel Analogues: Research indicates that thiazole-integrated compounds demonstrate significant anticonvulsant properties in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, certain analogues exhibited median effective doses significantly lower than standard anticonvulsants like ethosuximide .
Other Therapeutic Applications
Beyond anticancer and anticonvulsant activities, this compound has been explored for other pharmacological effects:
Potential Activities:
- Anti-inflammatory Effects: Compounds containing thiazole moieties have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity: Some thiazole derivatives exhibit antimicrobial properties against various pathogens, indicating their potential use in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogues.
Key Findings:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Analysis :
- The oxolane group in the target compound introduces a flexible oxygen-containing ring, contrasting with Pritelivir’s rigid pyridinylphenyl group and AB3’s triazole-sulfanyl-benzamide. This flexibility may improve binding to targets requiring conformational adaptability .
Physicochemical Properties
Data on melting points, yields, and lipophilicity (AlogP) highlight critical differences:
| Compound Name | Yield (%) | Melting Point (°C) | AlogP |
|---|---|---|---|
| Target Compound | N/A* | N/A* | ~2.5† |
| Pritelivir | N/A | N/A | 3.58‡ |
| AB3 | N/A | N/A | 3.5853 |
| Compound 9 () | 90 | 186–187 | N/A |
| Compound 13 () | 58 | 159–160 | N/A |
†Estimated based on oxolane’s contribution. ‡From .
Analysis :
Analysis :
- The oxolane group’s lack of strong electron-withdrawing/donating groups may limit the target compound’s antiviral potency compared to Pritelivir’s sulfamoyl and pyridinyl groups, which enhance interactions with viral enzymes .
- TASP0415914’s hydroxypiperidinyl-oxadiazole substituent enables potent PI3Kγ inhibition, a target unlikely for the oxolane derivative due to steric and electronic mismatches .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a heterocyclic compound known for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is recognized for its significant biological properties. The oxolane ring enhances the compound's stability and bioavailability. The presence of the thiazole moiety is crucial as it contributes to the compound's interaction with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The thiazole ring can bind to enzymes, disrupting their activity. This inhibition can affect metabolic pathways critical for microbial growth and cancer cell proliferation.
- Nucleic Acid Interference : The compound may interfere with the synthesis of nucleic acids, thereby affecting cell division and growth.
Antimicrobial Properties
Thiazole-containing compounds, including this compound, have demonstrated notable antimicrobial effects against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| E. coli | Potent | |
| Klebsiella spp. | Moderate | |
| Shigella spp. | Moderate | |
| Salmonella spp. | Moderate |
These compounds are believed to act as bactericidal agents by targeting essential bacterial processes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:
The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of thiazole derivatives against E. coli revealed that this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin. This suggests its potential as a novel antibacterial agent in treating resistant strains .
- Antitumor Activity Assessment : In a recent investigation into the anticancer effects of thiazole derivatives, this compound was found to decrease MCF-7 cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. This study highlights its potential application in breast cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for enzyme binding and antimicrobial activity.
- Oxolane Ring : Contributes to the overall stability and solubility of the compound.
Research has shown that modifications to these rings can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
